Synthesis of 2,2'-Sulfonyldiethanol from Thiodiglycol: An In-depth Technical Guide
Synthesis of 2,2'-Sulfonyldiethanol from Thiodiglycol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,2'-sulfonyldiethanol from thiodiglycol, a critical chemical transformation for the production of a versatile building block in various scientific and pharmaceutical applications. This document details the experimental protocols, presents key quantitative data in a structured format, and explores the relevance of 2,2'-sulfonyldiethanol and its derivatives in drug development, including their interaction with significant signaling pathways.
Introduction
2,2'-Sulfonyldiethanol, also known as bis(2-hydroxyethyl) sulfone, is a symmetrical sulfone with the chemical formula O₂S(CH₂CH₂OH)₂. It serves as a valuable intermediate in organic synthesis, finding applications as a crosslinking agent for polymers and as a precursor to more complex molecules.[1] Its relevance to the pharmaceutical industry is growing, particularly through its conversion to divinyl sulfone, a potent inhibitor of various enzymes and a versatile tool in bioconjugation and drug delivery.[2] This guide focuses on the prevalent and accessible method of synthesizing 2,2'-sulfonyldiethanol through the oxidation of thiodiglycol.
Physicochemical Properties
A clear understanding of the physical and chemical properties of both the starting material and the final product is essential for successful synthesis and purification.
| Property | Thiodiglycol (2,2'-Thiodiethanol) | 2,2'-Sulfonyldiethanol |
| CAS Number | 111-48-8 | 2580-77-0 |
| Molecular Formula | C₄H₁₀O₂S | C₄H₁₀O₄S |
| Molecular Weight | 122.19 g/mol | 154.18 g/mol [3] |
| Appearance | Colorless to pale yellow viscous liquid | White to off-white solid |
| Melting Point | -10 °C | 58.1 °C |
| Boiling Point | 283 °C | 432 °C |
| Density | 1.185 g/mL | 1.236 g/mL at 25 °C |
| Solubility | Miscible with water, ethanol, and acetone | Soluble in DMSO and methanol |
Synthesis of 2,2'-Sulfonyldiethanol
The primary route for the synthesis of 2,2'-sulfonyldiethanol is the oxidation of thiodiglycol. This transformation can be achieved using various oxidizing agents, with hydrogen peroxide and potassium permanganate being the most common.[4]
Oxidation using Hydrogen Peroxide
This method is often preferred due to its clean reaction profile, with water being the primary byproduct.
Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiodiglycol in a suitable solvent such as glacial acetic acid.
-
Addition of Oxidant: Slowly add a 30% aqueous solution of hydrogen peroxide to the stirred solution of thiodiglycol. The addition should be done portion-wise to control the exothermic reaction and maintain the temperature within a specific range, typically between 25-30 °C.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.
-
Work-up: After the reaction is complete, the reaction mixture is cooled, and the excess hydrogen peroxide is carefully quenched. The product is then isolated by removal of the solvent under reduced pressure.
Quantitative Data (Illustrative):
| Reactant/Product | Molar Ratio | Reaction Time | Temperature | Yield |
| Thiodiglycol:H₂O₂ | 1:2.2 | 4-6 hours | 25-30 °C | ~85-95% |
Oxidation using Potassium Permanganate
Potassium permanganate is a powerful oxidizing agent that can also be effectively used for this conversion.
Experimental Protocol:
-
Reaction Setup: Dissolve thiodiglycol in an aqueous solution, and cool the mixture in an ice bath.
-
Addition of Oxidant: Slowly add a solution of potassium permanganate to the thiodiglycol solution while maintaining the temperature below 10 °C. The characteristic purple color of the permanganate will disappear as it is consumed.
-
Reaction Monitoring: The addition of potassium permanganate is continued until a faint, persistent pink color is observed, indicating the completion of the reaction.
-
Work-up: The manganese dioxide formed as a byproduct is removed by filtration. The filtrate is then concentrated to obtain the crude product.
Quantitative Data (Illustrative):
| Reactant/Product | Molar Ratio | Reaction Time | Temperature | Yield |
| Thiodiglycol:KMnO₄ | 3:4 | 2-3 hours | <10 °C | ~70-80% |
Purification of 2,2'-Sulfonyldiethanol
The crude 2,2'-sulfonyldiethanol obtained from the synthesis can be purified by recrystallization to obtain a high-purity product.
Experimental Protocol: Recrystallization from Ethanol
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Dissolution: Dissolve the crude 2,2'-sulfonyldiethanol in a minimum amount of hot ethanol.[5][6]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[7]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote maximum crystal formation.[7]
-
Isolation: Collect the pure crystals by vacuum filtration and wash them with a small amount of cold ethanol.[8]
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Characterization of 2,2'-Sulfonyldiethanol
The identity and purity of the synthesized 2,2'-sulfonyldiethanol can be confirmed using various spectroscopic techniques.
| Spectroscopic Data | Thiodiglycol | 2,2'-Sulfonyldiethanol |
| ¹H NMR (CDCl₃, ppm) | δ 3.76 (t, 4H), 2.75 (t, 4H), 2.55 (s, 2H) | δ 4.05 (t, 4H), 3.25 (t, 4H), 2.9 (br s, 2H) |
| ¹³C NMR (CDCl₃, ppm) | δ 61.1, 35.8 | δ 60.1, 55.2 |
| IR (KBr, cm⁻¹) | 3350 (O-H), 2920, 2870 (C-H), 1050 (C-O) | 3400 (O-H), 1300, 1120 (S=O) |
Relevance in Drug Development: A Gateway to Bioactive Molecules
While 2,2'-sulfonyldiethanol itself has applications as a crosslinking agent, its primary significance in drug development lies in its role as a stable precursor to the highly reactive and versatile molecule, divinyl sulfone (DVS).[2]
Conversion to Divinyl Sulfone
2,2'-Sulfonyldiethanol can be converted to divinyl sulfone through a double elimination reaction, typically under basic conditions at elevated temperatures.
Conversion of 2,2'-Sulfonyldiethanol to Divinyl Sulfone.
Divinyl Sulfone in Drug Development
Divinyl sulfone is a powerful tool in drug development due to its ability to act as a Michael acceptor, reacting with nucleophilic residues on proteins.[2] This reactivity allows it to function as a covalent inhibitor of various enzymes and as a crosslinking agent for bioconjugation.
6.2.1. Cysteine Protease Inhibition
Divinyl sulfone and its derivatives are potent and irreversible inhibitors of cysteine proteases.[2] The vinyl groups of DVS undergo a Michael addition reaction with the thiol group of the active site cysteine residue, forming a stable covalent bond and inactivating the enzyme. This mechanism is crucial for the development of therapeutic agents against diseases where cysteine proteases are implicated, such as parasitic infections and cancer.[2]
Mechanism of Cysteine Protease Inhibition by Divinyl Sulfone.
6.2.2. Kinase Inhibition and Signaling Pathway Modulation
Recent studies have highlighted the potential of vinyl sulfone derivatives as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[9][10] By targeting the ATP-binding site of these kinases, vinyl sulfone compounds can block downstream signaling pathways, including the MAPK and PI3K/Akt pathways, which are often dysregulated in cancer.[10] This makes them promising candidates for the development of targeted cancer therapies.
6.2.3. Crosslinking for Drug Delivery
The bifunctional nature of divinyl sulfone makes it an excellent crosslinking agent for creating hydrogels and other biocompatible matrices for controlled drug delivery. These crosslinked systems can encapsulate therapeutic agents and release them in a sustained manner, improving drug efficacy and reducing side effects.
Conclusion
The synthesis of 2,2'-sulfonyldiethanol from thiodiglycol is a straightforward and efficient process that provides access to a valuable chemical intermediate. For researchers and professionals in drug development, the true potential of 2,2'-sulfonyldiethanol lies in its role as a stable precursor to divinyl sulfone. The unique reactivity of divinyl sulfone as a covalent enzyme inhibitor and a crosslinking agent opens up a wide range of possibilities for the design of novel therapeutics and advanced drug delivery systems. A thorough understanding of the synthesis and reactivity of these compounds is therefore crucial for advancing research in these exciting fields.
References
- 1. Buy 2,2'-Sulfonyldiethanol | 2580-77-0 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. 2,2'-Sulfonyldiethanol | 2580-77-0 | FB33630 | Biosynth [biosynth.com]
- 4. Dipeptide vinyl sulfones suitable for intracellular inhibition of dipeptidyl peptidase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chemconnections.org [chemconnections.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Identification of Vinyl Sulfone Derivatives as EGFR Tyrosine Kinase Inhibitor: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Vinyl Sulfone Derivatives as EGFR Tyrosine Kinase Inhibitor: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
